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Compound Name: 2-(4-methoxyphenyl)thiazole

CAS No.: 27088-84-2

Cat. No.: B1600126

Get Quote

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of

paramount importance. Among these, the 2-arylthiazole moiety is a privileged structure,

appearing in a multitude of compounds with significant biological activity.[1][2][3][4] The

compound 2-(4-methoxyphenyl)thiazole serves as a foundational building block in this class.

Its precise structural and electronic characterization is not merely an academic exercise; it is

the bedrock upon which reliable structure-activity relationships (SAR) are built and the

cornerstone of quality control in synthetic chemistry.

This guide provides a comprehensive, field-proven framework for the complete spectroscopic

analysis of 2-(4-methoxyphenyl)thiazole. It is designed for researchers and drug development

professionals who require not just data, but a deep, mechanistic understanding of the

molecule's spectroscopic signature. We will move beyond rote data presentation to explore the

causality behind the observed spectral features, ensuring that every analysis is a self-validating

system.
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The first step in any rigorous analysis is to understand the molecule's structure and devise a

multi-pronged strategy for its characterization. The conjugated system formed by the electron-

rich 4-methoxyphenyl ring and the thiazole heterocycle dictates its unique spectroscopic

properties.

Molecular Structure and Atom Numbering
A standardized atom numbering system is critical for unambiguous assignment of NMR signals.

The structure below will be used as the reference throughout this guide.

Caption: Molecular structure of 2-(4-methoxyphenyl)thiazole with IUPAC numbering.

Integrated Analytical Workflow
A single spectroscopic technique is insufficient for absolute structural confirmation. We employ

an integrated workflow where each analysis provides orthogonal and confirmatory data.

Caption: Integrated workflow for the comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint
NMR is the most powerful technique for elucidating the precise covalent structure of organic

molecules. For 2-(4-methoxyphenyl)thiazole, a combination of 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) experiments provides a complete picture of the proton and carbon

environments and their connectivity.

Expertise & Causality: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum is dictated by the electronic environment of each proton. The electron-

donating methoxy group (-OCH₃) strongly influences the chemical shifts of the phenyl ring

protons, while the electron-withdrawing nature and aromaticity of the thiazole ring govern its

proton signals.

Methoxyphenyl Protons (H2'/H6' and H3'/H5'): The -OCH₃ group is an activating, ortho, para-

director. It enriches the electron density at the ortho (C2', C6') and para (C4') positions. This

increased shielding causes the protons attached to these carbons to resonate at a higher
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field (lower ppm) compared to unsubstituted benzene (~7.34 ppm). Consequently, the

H3'/H5' protons, being meta to the -OCH₃ group, are less shielded and appear further

downfield. This electronic disparity creates a classic AA'BB' splitting pattern, which often

appears as two distinct doublets.

Thiazole Protons (H4 and H5): In the thiazole ring, the H4 and H5 protons are adjacent. The

H4 proton is deshielded by the adjacent nitrogen atom, causing it to appear at a lower field

than H5.[5] They will appear as two doublets due to mutual coupling.

Methoxy Protons (H7'): The three protons of the methyl group are chemically equivalent and

are shielded by the adjacent oxygen. They appear as a sharp singlet, typically in the 3.8-3.9

ppm region.[6]

Expected ¹H NMR Data (500 MHz, CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Expertise & Causality: Interpreting the ¹³C NMR
Spectrum
The ¹³C spectrum reveals the carbon framework. The chemical shifts are highly sensitive to

hybridization and the electronic effects of substituents.

Thiazole Carbons (C2, C4, C5): C2 is the most deshielded carbon in the thiazole ring due to

its attachment to both sulfur and nitrogen, placing it significantly downfield.[7] C4 and C5 will

have shifts typical for aromatic heterocycles.
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Methoxyphenyl Carbons (C1'-C6'): The carbon attached to the oxygen (C4') will be the most

deshielded in the phenyl ring. The carbons ortho (C2', C6') and para (C4') to the electron-

donating methoxy group will be more shielded (lower ppm) than their counterparts in

unsubstituted benzene, while the ipso-carbon (C1') and meta-carbons (C3', C5') will be less

affected.

Methoxy Carbon (C7'): The methyl carbon of the methoxy group will appear as a sharp

signal in the aliphatic region, typically around 55 ppm.[6]

Expected ¹³C NMR Data (125 MHz, CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

¹H NMR Acquisition:

Acquire 16 scans with a spectral width of 16 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
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Apply a line broadening of 0.3 Hz during processing.

¹³C NMR Acquisition:

Acquire 1024 scans with proton decoupling.

Use a spectral width of 240 ppm and a relaxation delay of 2 seconds.

2D NMR (COSY, HSQC, HMBC): Acquire using standard instrument parameters, optimizing

for a resolution of 2048 x 1024 data points. The HMBC experiment should be optimized for a

long-range coupling of 8 Hz.

Mass Spectrometry (MS): Elemental Composition
and Connectivity
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

confirms the connectivity of the molecular structure.

Expertise & Causality: High-Resolution MS and
Fragmentation
High-resolution mass spectrometry (HRMS), typically using ESI or APCI, is non-negotiable for

confirming the elemental composition. The measured mass should be within 5 ppm of the

theoretical mass.

Electron Impact (EI) or Collision-Induced Dissociation (CID) fragmentation provides a structural

fingerprint. For 2-(4-methoxyphenyl)thiazole, the fragmentation is governed by the stability of

the resulting cations. The most probable fragmentation pathways include:

Loss of a Methyl Radical: Cleavage of the relatively weak O-CH₃ bond can lead to the loss of

a methyl radical (•CH₃), forming a stable phenoxy-type cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide (CO) molecule from the

phenoxy-type intermediate is a common pathway for aryl ethers.

Formation of Aryl Cation: Cleavage of the C-C bond between the two rings can lead to the

formation of a stable methoxyphenyl cation.
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Formation of Thiazole Cation: Alternatively, cleavage can result in a thiazole-containing

cation.

The stability of the heterocyclic ring often leads to fragment ions containing the intact thiazole

moiety.[8]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Plausible MS fragmentation pathway for 2-(4-methoxyphenyl)thiazole.

Expected Mass Spectrometry Data
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Protocol: Mass Spectrometry Data Acquisition
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Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile.

HRMS (ESI):

Infuse the sample solution at 5 µL/min into an Orbitrap or TOF mass spectrometer.

Use positive ion mode with a capillary voltage of ~3.5 kV.

Acquire data over a mass range of m/z 50-500.

MS/MS (CID):

Select the molecular ion (m/z 191) as the precursor ion.

Apply a normalized collision energy of 20-40 eV (this may require optimization).

Acquire the product ion spectrum.

Vibrational and Electronic Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups

and the conjugated electronic system, respectively.

Infrared (IR) Spectroscopy
IR spectroscopy identifies specific functional groups by their characteristic vibrational

frequencies. The analysis is typically performed using an Attenuated Total Reflectance (ATR)

accessory for solid samples, which requires minimal sample preparation.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Reference data for assignments is drawn from studies on similar benzothiazole structures.[9]

Instrument Setup: Use an FTIR spectrometer with a diamond ATR accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply

pressure to ensure good contact.

Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The

extended π-conjugated system of 2-(4-methoxyphenyl)thiazole is expected to show strong

absorption bands in the UV region.

π → π* Transitions: The primary absorptions will be due to π → π* transitions within the

conjugated system spanning both aromatic rings. The presence of the electron-donating

methoxy group and the sulfur atom's lone pairs can lead to intramolecular charge transfer

(ICT) character in these transitions, often resulting in a red-shift (longer wavelength) of the

main absorption band.[10]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Sample Preparation: Prepare a stock solution of the sample in spectroscopic grade ethanol.

Create a dilution to an approximate concentration of 10⁻⁵ M, ensuring the maximum

absorbance is below 1.5 AU.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

Blanking: Use the same spectroscopic grade ethanol in a matched quartz cuvette as the

reference.

Acquisition: Scan the sample from 200 nm to 600 nm.

Conclusion: A Self-Validating Analytical Dossier
By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, a complete and

unambiguous structural dossier for 2-(4-methoxyphenyl)thiazole can be compiled. The

definitive proton and carbon assignments from 2D NMR are confirmed by the functional group

information from IR. The exact mass from HRMS validates the elemental composition, while

the MS/MS fragmentation pattern provides orthogonal confirmation of the connectivity

established by NMR. Finally, the UV-Vis spectrum verifies the nature of the conjugated

electronic system. This multi-technique approach ensures the highest level of scientific integrity

and provides a trustworthy foundation for all subsequent research and development activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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